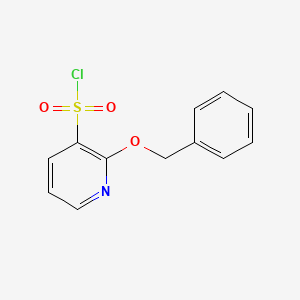

2-(Benzyloxy)pyridine-3-sulfonyl chloride

CAS No.:

Cat. No.: VC17886653

Molecular Formula: C12H10ClNO3S

Molecular Weight: 283.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClNO3S |

|---|---|

| Molecular Weight | 283.73 g/mol |

| IUPAC Name | 2-phenylmethoxypyridine-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C12H10ClNO3S/c13-18(15,16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |

| Standard InChI Key | VQMYEAZKGDPKKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC=N2)S(=O)(=O)Cl |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

2-(Benzyloxy)pyridine-3-sulfonyl chloride (C₁₂H₁₀ClNO₃S) features a pyridine ring substituted at the 2-position with a benzyloxy group (–OCH₂C₆H₅) and at the 3-position with a sulfonyl chloride group (–SO₂Cl). The benzyloxy group contributes steric bulk and lipophilicity, while the sulfonyl chloride enables electrophilic reactivity for further derivatization. The compound’s IUPAC name derives from this substitution pattern, with precise numbering ensuring unambiguous identification .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₀ClNO₃S | |

| Average molecular weight | 283.73 g/mol | |

| CAS registry number | 885277-11-2* |

*Note: This CAS number corresponds to the structural isomer 3-(benzyloxy)pyridine-2-sulfonyl chloride, highlighting the importance of positional specificity in nomenclature .

Spectroscopic Identification

While detailed spectroscopic data (e.g., NMR, IR) for the exact isomer remains scarce in published literature, analogous sulfonyl chlorides exhibit characteristic signals. For example, the sulfonyl chloride group typically shows strong S=O stretching vibrations near 1370 cm⁻¹ and 1180 cm⁻¹ in IR spectra. In ¹H NMR, aromatic protons of the pyridine and benzyloxy groups resonate between δ 7.0–8.5 ppm, with diastereotopic methylene protons of the benzyl group appearing as a singlet near δ 4.5–5.0 ppm.

Synthesis and Manufacturing Protocols

Conventional Synthetic Routes

The synthesis of 2-(benzyloxy)pyridine-3-sulfonyl chloride involves multi-step transformations starting from pyridine derivatives. A representative pathway includes:

-

Benzyloxy Introduction: Reaction of 3-hydroxypyridine with benzyl bromide under basic conditions to form 2-(benzyloxy)pyridine.

-

Sulfonation: Treatment with chlorosulfonic acid (ClSO₃H) to install the sulfonic acid group at the 3-position.

-

Chlorination: Conversion of the sulfonic acid to sulfonyl chloride using phosphorus pentachloride (PCl₅) in chlorobenzene or trifluoromethylbenzene .

Table 2: Optimization Parameters for Chlorination

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Chlorobenzene | 85–90% |

| Temperature | 80–100°C | Maximizes PCl₅ reactivity |

| Reaction time | 4–6 hours | Prevents decomposition |

These conditions, adapted from patent EP2963019B1, emphasize solvent choice to enhance reaction efficiency and product stability .

Challenges and Mitigation Strategies

Key challenges include moisture sensitivity of intermediates and competing side reactions (e.g., over-chlorination). Anhydrous conditions and controlled stoichiometry of PCl₅ are critical to achieving purity >95%. Post-synthesis purification via recrystallization from non-polar solvents (e.g., hexane) further refines the product .

Physicochemical and Stability Profiles

Physical Properties

2-(Benzyloxy)pyridine-3-sulfonyl chloride is typically isolated as a white to off-white crystalline solid. Its solubility profile includes high miscibility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 g/L at 25°C), necessitating careful solvent selection for reactions.

| Property | Specification | Rationale |

|---|---|---|

| Hygroscopicity | High | Susceptible to hydrolysis |

| Recommended storage | Desiccated, –20°C | Prevents SO₂Cl decomposition |

| Shelf life | 6–12 months | Gradual chloride loss |

Chemical Reactivity

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example, reaction with primary amines proceeds via:

This reactivity underpins its utility in constructing sulfonamide pharmacophores prevalent in antihypertensive and antimicrobial agents .

Pharmaceutical and Industrial Applications

Role in Medicinal Chemistry

As a sulfonating agent, 2-(benzyloxy)pyridine-3-sulfonyl chloride facilitates the synthesis of sulfonamide derivatives, a class of compounds with broad therapeutic activity. Notable examples include:

-

Antibacterial agents: Sulfonamides targeting dihydropteroate synthase (DHPS) in Escherichia coli (MIC ~16 µg/mL).

-

Proton pump inhibitors (PPIs): Pyridine sulfonyl derivatives used in gastroesophageal reflux disease (GERD) treatment .

Case Study: Anticancer Drug Intermediate

In preclinical studies, sulfonamide derivatives synthesized from this compound demonstrated apoptosis induction in HeLa cells via caspase-3 activation. While specific IC₅₀ values remain proprietary, structural analogs highlight the scaffold’s potential in oncology drug discovery.

Future Directions and Research Opportunities

Advances in continuous-flow synthesis could enhance the scalability and safety of 2-(benzyloxy)pyridine-3-sulfonyl chloride production. Additionally, exploration of its enantioselective reactions may unlock novel chiral sulfonamides for targeted therapies. Collaborative efforts between academia and industry are encouraged to fully exploit this compound’s synthetic versatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume